Closantel Impurity F Closantel Impurity F N-[5-Chloro-4-(4-chlorobenzoyl)-2-methylphenyl]-2-hydroxy-3,5-diiodo-benzamide is an impurity of Closantel, a broad-spectrum anthelmintic used against nematode infection.
Brand Name: Vulcanchem
CAS No.: 50274-07-2
VCID: VC0195284
InChI: InChI=1S/C21H13Cl2I2NO3/c1-10-6-14(19(27)11-2-4-12(22)5-3-11)16(23)9-18(10)26-21(29)15-7-13(24)8-17(25)20(15)28/h2-9,28H,1H3,(H,26,29)
SMILES: CC1=CC(=C(C=C1NC(=O)C2=C(C(=CC(=C2)I)I)O)Cl)C(=O)C3=CC=C(C=C3)Cl
Molecular Formula: C21H13Cl2I2NO3
Molecular Weight: 652.05

Closantel Impurity F

CAS No.: 50274-07-2

Cat. No.: VC0195284

Molecular Formula: C21H13Cl2I2NO3

Molecular Weight: 652.05

Purity: > 95%

* For research use only. Not for human or veterinary use.

Closantel Impurity F - 50274-07-2

Specification

CAS No. 50274-07-2
Molecular Formula C21H13Cl2I2NO3
Molecular Weight 652.05
IUPAC Name N-[5-chloro-4-(4-chlorobenzoyl)-2-methylphenyl]-2-hydroxy-3,5-diiodobenzamide
Standard InChI InChI=1S/C21H13Cl2I2NO3/c1-10-6-14(19(27)11-2-4-12(22)5-3-11)16(23)9-18(10)26-21(29)15-7-13(24)8-17(25)20(15)28/h2-9,28H,1H3,(H,26,29)
SMILES CC1=CC(=C(C=C1NC(=O)C2=C(C(=CC(=C2)I)I)O)Cl)C(=O)C3=CC=C(C=C3)Cl

Introduction

Chemical Properties and Structure

Identification Data

Closantel Impurity F is characterized by specific chemical identifiers that distinguish it from other related compounds:

ParameterValue
CAS Number50274-07-2
Molecular FormulaC21H13Cl2I2NO3
Molecular Weight652.05 g/mol
Chemical NameN-(5-chloro-4-(4-chlorobenzoyl)-2-methylphenyl)-2-hydroxy-3,5-diiodobenzamide
PubChem CID44330833
CHEMBL IDCHEMBL101264

The compound contains chlorine and iodine atoms, which contribute significantly to its molecular weight and chemical properties .

Mechanism of Action

Biochemical Activity

Closantel Impurity F, similar to its parent compound closantel, functions primarily as an uncoupler of oxidative phosphorylation. This mechanism disrupts ATP production in parasites, leading to energy depletion and subsequent paralysis or death of the target organism. The primary biochemical pathways affected include the energy metabolism pathway of parasites.

Synthesis Methods

Chemical Synthesis Pathway

Closantel Impurity F can be synthesized through various chemical routes. One common method involves the reaction of 5-chloro-4-(4-chlorobenzoyl)-2-methylphenylamine with 2-hydroxy-3,5-diiodobenzoyl chloride under controlled conditions. This synthesis requires precise temperature control and specific reaction conditions to achieve the desired product with minimal secondary impurities.

The synthesis process typically involves:

  • Preparation of precursor compounds

  • Controlled reaction conditions to form the amide bond

  • Purification steps to isolate the target compound

  • Quality control testing to ensure product identity and purity

Purification Techniques

Chemical Reactions

Reactivity Profile

Closantel Impurity F demonstrates diverse chemical reactivity owing to its functional groups. It undergoes several types of chemical reactions, which are valuable in understanding its behavior and potential transformations during drug manufacturing, storage, and metabolism:

Reaction TypeDescriptionCommon Reagents
OxidationTransformation of functional groups through oxygen addition or electron lossPotassium permanganate, hydrogen peroxide
ReductionTransformation through hydrogen addition or electron gainSodium borohydride, lithium aluminum hydride
SubstitutionReplacement of functional groupsHalogens, alkylating agents

These reactions are significant in predicting potential degradation pathways during drug storage and metabolism after administration.

Research Applications

Pharmaceutical Analysis

Pharmaceutical Significance

Regulatory Compliance

Closantel Impurity F is significant in pharmaceutical manufacturing and regulatory compliance. Regulatory bodies such as the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) establish allowable limits for pharmaceutical impurities. Understanding and controlling the levels of Closantel Impurity F in drug formulations is therefore essential for meeting these regulatory requirements and ensuring product safety .

Quality Control Applications

Comparison with Related Impurities

Structural Relationships

Closantel Impurity F is one of several identified impurities related to closantel. Understanding its relationship to other impurities provides valuable insights into synthesis pathways and potential degradation products.

ImpurityMolecular FormulaMolecular Weight (g/mol)Key Structural Difference
Closantel EP Impurity AC7H4I2O3389.92-Hydroxy-3,5-diiodobenzoic acid structure
Closantel EP Impurity BC15H12Cl2N2291.2Lacks iodine atoms and has different nitrogen functionality
Closantel EP Impurity FC21H13Cl2I2NO3652.0N-(5-chloro-4-(4-chlorobenzoyl)-2-methylphenyl)-2-hydroxy-3,5-diiodobenzamide
Closantel EP Impurity GC23H18Cl2I2N2O3695.1Contains additional chemical groups compared to Impurity F

This comparison reveals how structural variations among closantel impurities relate to differences in chemical properties and potential biological activities .

Analytical Differentiation

The structural differences between Closantel Impurity F and other related impurities necessitate specific analytical methods for their identification and quantification. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is commonly employed to differentiate between these structurally similar compounds based on their unique retention times and mass spectral patterns. This analytical differentiation is crucial for comprehensive impurity profiling in pharmaceutical quality control .

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